Lipophilicity (XLogP3-AA) Differentiation: Optimized Balance for Membrane Permeability
5-(Methylamino)-N-Boc-pentanamine exhibits an XLogP3-AA value of 1.6, placing it in an optimal range for passive membrane permeability while mitigating excessive lipophilicity that can lead to promiscuous binding and poor solubility. In contrast, the unmethylated analog N-Boc-cadaverine has a significantly lower computed logP of 1.29 [1]. This 0.31 log unit difference corresponds to a ~2-fold increase in octanol-water partition coefficient, which can translate to enhanced cellular uptake and blood-brain barrier penetration potential for conjugates incorporating this linker [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | N-Boc-cadaverine: 1.29 |
| Quantified Difference | Δ = +0.31 (approx. 2-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
A logP of 1.6 indicates a balanced lipophilic-hydrophilic profile, making 5-(Methylamino)-N-Boc-pentanamine a superior choice for designing cell-permeable probes or PROTACs where the linker must not impede membrane traversal.
- [1] PubChem Computed Properties for tert-butyl N-(5-(methylamino)pentyl)carbamate (CID 87263201) and N-Boc-1,5-diaminopentane (CID 2779035). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
